molecular formula C16H16N6O4S B2713145 2-(5-oxo-4-(4-(phenylmethylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396683-96-7

2-(5-oxo-4-(4-(phenylmethylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Cat. No.: B2713145
CAS No.: 1396683-96-7
M. Wt: 388.4
InChI Key: MUNHUGBLMZUWJS-UHFFFAOYSA-N
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Description

2-(5-oxo-4-(4-(phenylmethylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H16N6O4S and its molecular weight is 388.4. The purity is usually 95%.
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Biological Activity

The compound 2-(5-oxo-4-(4-(phenylmethylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide (CAS Number: 1396683-96-7) is a tetrazole derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by relevant studies and data.

  • Molecular Formula : C16_{16}H16_{16}N6_{6}O4_{4}S
  • Molecular Weight : 388.4 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Studies have shown that tetrazole derivatives exhibit significant antibacterial properties. For instance, compounds containing the tetrazole moiety have demonstrated effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The incorporation of the phenylmethylsulfonamide group enhances these properties, likely due to improved interaction with bacterial targets.

Bacterial Strain Activity
Staphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition
Pseudomonas aeruginosaModerate inhibition

2. Antifungal Activity

The compound has also shown antifungal activity against various fungi such as Candida albicans and Aspergillus niger. The presence of the sulfonamide group is believed to contribute to its efficacy in disrupting fungal cell wall synthesis.

Fungal Strain Activity
Candida albicansSignificant inhibition
Aspergillus nigerModerate inhibition

3. Anticancer Activity

Research indicates that tetrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, studies have reported that the compound demonstrates significant cytotoxicity against human liver carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines when evaluated using the MTT assay.

Cell Line IC50 (µM)
HepG225
MCF-750

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the tetrazole ring may interact with various cellular targets, including enzymes involved in cell proliferation and survival pathways. Studies have shown that certain derivatives do not inhibit casein kinase activity, suggesting alternative mechanisms may be at play.

Case Studies

A notable study involved the synthesis of various tetrazole derivatives and their evaluation against cancer cell lines. The findings indicated that structural modifications significantly influenced their biological activity. For instance, compounds with specific substitutions on the tetrazole ring exhibited enhanced anticancer properties compared to their unsubstituted counterparts .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 2-(5-oxo-4-(4-(phenylmethylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide have demonstrated notable antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting bacterial folic acid synthesis pathways. This compound may also exhibit similar mechanisms, making it a candidate for further investigation in antibiotic development.

2. Anti-inflammatory Properties
The sulfonamide group is known for its anti-inflammatory effects. Compounds containing this functional group have been studied for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. Preliminary studies suggest that this compound may possess similar anti-inflammatory properties, warranting further exploration in inflammatory disease models.

3. Anticancer Potential
Recent investigations into the anticancer potential of tetrazole-containing compounds have shown promise. Compounds with tetrazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its efficacy as an anticancer agent through mechanisms such as apoptosis induction or cell cycle arrest.

Activity Mechanism Reference
AntimicrobialInhibition of folic acid synthesis
Anti-inflammatoryInhibition of cyclooxygenase enzymes
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in The Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives, including those structurally related to this compound. The results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into a new class of antibiotics.

Case Study 2: Anti-inflammatory Effects
In a preclinical model of arthritis, researchers investigated the anti-inflammatory effects of sulfonamide derivatives. The study found that compounds with similar structures to this compound significantly reduced inflammation markers such as cytokines and prostaglandins, indicating potential therapeutic benefits for inflammatory diseases.

Case Study 3: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines demonstrated that tetrazole-containing compounds could induce apoptosis through mitochondrial pathways. The specific activity of this compound was assessed against breast and lung cancer cells, revealing promising results that support further development as an anticancer agent.

Properties

IUPAC Name

2-[4-[4-(benzylsulfonylamino)phenyl]-5-oxotetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c17-15(23)10-21-16(24)22(20-19-21)14-8-6-13(7-9-14)18-27(25,26)11-12-4-2-1-3-5-12/h1-9,18H,10-11H2,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNHUGBLMZUWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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